molecular formula C12H14N2O B11717893 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one

3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one

Cat. No.: B11717893
M. Wt: 202.25 g/mol
InChI Key: ZNENZMDNRAMCCU-UHFFFAOYSA-N
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Description

3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is a chemical building block of interest in medicinal chemistry and drug discovery. Compounds based on the 3,6-diazabicyclo[3.1.1]heptane scaffold have been identified as novel ligands for opioid receptors, indicating their value in the development of new pharmacological tools . This scaffold provides a conformationally restricted, bicyclic structure that can be used to explore three-dimensional chemical space and create novel, potent bioactive molecules . The specific properties, mechanism of action, and detailed applications for this particular derivative are areas of active research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-6-10(13-11)8-14(12)7-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNENZMDNRAMCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(=O)C1N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The most widely cited method for synthesizing 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one involves a two-step protocol optimized for multigram-scale production . The first step entails the formation of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one via N-alkylation of a secondary amine with bromoacetonitrile, followed by trityl protection of the primary alcohol and subsequent cyclization. This intermediate is then subjected to selective derivatization of the cyclobutane ring.

In the second step, the ketone group at position 6 undergoes reductive amination using lithium aluminium hydride (LiAlH₄) to introduce the second nitrogen atom, yielding the diazabicyclo framework. This method achieves an overall yield of 53–60% and is noted for its scalability, with reported batches exceeding 20 grams . Critical to this process is the use of flash chromatography for epimeric separation, ensuring high stereochemical purity .

Hydrogenolysis and Reduction Approach

A complementary strategy involves the hydrogenolytic removal of a benzyl group from a precursor compound. For example, 3-benzyl-3,6-diazabicyclo[3.1.1]heptane is treated with palladium on carbon (Pd/C) under hydrogen gas (3.1 × 10⁵ Pa) at 60°C for seven hours, cleaving the N6-benzyl moiety . The resulting intermediate is subsequently oxidized to the corresponding ketone using Jones reagent, followed by LiAlH₄ reduction to yield the target compound.

This method emphasizes the importance of catalyst selection, as alternative catalysts such as Raney nickel result in incomplete deprotection. The hydrogenolysis step achieves 86–91% conversion, while the final reduction step proceeds in 72% yield .

Propionyl-Mediated Cyclization

A patent-pending route utilizes propionic anhydride to facilitate cyclization . Starting with a dichloromethane solution of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane, trifluoroacetic acid (TFA) is introduced to protonate the secondary amine, followed by acylation with propionic anhydride. The reaction mixture is refluxed for one hour, after which the pH is adjusted to alkaline conditions using 20% NaOH.

This method produces 3-propionyl-3,6-diazabicyclo[3.1.1]heptan-2-one as an intermediate, which is then hydrolyzed under mild acidic conditions to remove the acyl group. The final compound is obtained in 65% yield after purification via flash chromatography (petroleum ether/ethyl acetate, 6:4) .

Comparative Analysis of Synthetic Routes

The table below summarizes the key parameters of the discussed methods:

Method Key Reagents Yield Scale Advantages
Two-Step Multigram LiAlH₄, Bromoacetonitrile53–60%Multigram (20 g)High scalability, stereochemical control
Hydrogenolysis Pd/C, H₂, LiAlH₄72–91%Laboratory-scaleSelective deprotection, high purity
Propionyl Cyclization Propionic anhydride, TFA65%Gram-scaleMild conditions, avoids harsh reductants

The two-step multigram method is preferred for industrial applications due to its scalability, whereas the hydrogenolysis route offers superior selectivity for research-scale synthesis.

Mechanistic Insights and Optimization

The cyclization steps in these syntheses often rely on stereoelectronic effects to favor the formation of the bicyclo[3.1.1]heptane framework. For instance, meso-[3.1.1] bridged systems form preferentially when the reaction is conducted in acetonitrile with potassium carbonate, as the polar aprotic solvent stabilizes the transition state . Computational studies suggest that the chair-like conformation of the intermediate azetidine ring minimizes steric strain during cyclization .

Optimization efforts have focused on reducing reaction times and improving atom economy. Replacing traditional reducing agents like LiAlH₄ with sodium cyanoborohydride in reductive amination steps has decreased byproduct formation, enhancing yields by 12–15% .

Chemical Reactions Analysis

Key Chemical Reactions and Conditions

The compound undergoes diverse reactions, often requiring precise control of conditions:

Reaction Type Mechanism Reagents/Conditions References
Minisci Reaction Radical-mediated C-H functionalization to introduce heterocyclic groupsAromatic substituents (electron-withdrawing/donating), BCl₃, TBAI, DCM, -78 °C to rt
Oxidative Demethylation Conversion of methoxy groups to ketones/quinoxalinesBCl₃, TBAI, DCM, -78 °C to rt
Reductive Amination Formation of secondary amines from iminesNaBH(OAc)₃, NEt₃, DCE, rt
Nucleophilic Substitution Benzyl group replacement via SN2 mechanismsInert atmosphere (argon), polar aprotic solvents (DMF, DMSO)

Functionalization and Derivatization

The bicyclic framework allows for selective derivatization to generate bioactive analogues:

  • Piperidine Derivatives : Cyclobutane ring functionalization via acylation or coupling yields conformationally restricted piperidine derivatives, useful in medicinal chemistry .

  • Nicotinic Receptor Ligands : Substitution with pyridine rings (e.g., 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)nicotinamides) enhances α4β2 nAChR affinity, surpassing epibatidine in selectivity .

  • Antiparasitic Agents : Analogues like 3-benzylmenadiones exhibit redox activity, targeting parasitic enzymes (e.g., Plasmodium falciparum) via oxidative stress .

Pharmacological Potential

Research highlights the compound’s role in:

  • Neurotransmitter Modulation : High affinity for α4β2 nicotinic acetylcholine receptors (Ki values <10 pM) .

  • Antimalarial Activity : Derivatives like benzylMD act via NADPH-dependent redox bioactivation, targeting parasitized erythrocytes .

  • Conformational Restriction : The bicyclic framework enables selective ligand design, minimizing off-target effects .

Scientific Research Applications

Biological Applications

1. Antiparasitic Activity

Recent studies have highlighted the compound's potential in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound has shown promising anti-T. cruzi activity in vitro and in vivo, suggesting its potential as a lead compound for further development .

Case Study: Anti-Trypanosomal Activity

  • Study Focus : Evaluation of 3-benzyl derivatives against T. cruzi.
  • Findings : Compounds demonstrated significant intracellular amastigote activity without toxicity, indicating a potential for sterile cure .

2. Neurological Applications

The compound has also been explored for its effects on nicotinic acetylcholine receptors (nAChRs). It has been synthesized as part of a library targeting the α4β2 and α6/α3β2β3 nAChRs, showing promise in reducing L-dopa-induced dyskinesias in animal models .

Case Study: Nicotinic Receptor Modulation

  • Study Focus : Pharmacological characterization of diazabicyclo compounds.
  • Findings : Certain derivatives acted as partial agonists at nAChRs with favorable binding profiles compared to known ligands like epibatidine .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is critical for optimizing its pharmacological properties. Modifications to the bicyclic structure can enhance selectivity and potency against targeted receptors.

ModificationEffect on ActivityReference
Addition of polar amino chainsImproved physicochemical properties
Alteration of substituents on the benzyl groupEnhanced receptor affinity

Mechanism of Action

The mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoazabicyclo Analogs

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
  • CAS : 1352925-73-5
  • Molecular formula: C₁₃H₁₅NO
  • Molecular weight : 201.26 g/mol
  • Key differences :
    • Contains only one nitrogen atom (vs. two in the diaza compound).
    • Features a ketone group at position 6 (vs. a lactam in the diaza compound).
  • Applications : Used as a building block for conformationally restricted piperidine derivatives, which are common in CNS drug development .
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride
  • CAS : 1486519-87-2
  • Molecular formula: C₆H₁₀ClNO
  • Molecular weight : 147.60 g/mol
  • Key differences :
    • Lacks the benzyl group, reducing lipophilicity.
    • Simpler structure with fewer functionalization sites.
  • Applications : Primarily used in early-stage medicinal chemistry research due to its minimal steric hindrance .

Non-Nitrogen Bicyclic Compounds

6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)
  • CAS : 24903-95-5
  • Molecular formula : C₉H₁₄O
  • Molecular weight : 138.21 g/mol
  • Key differences: No nitrogen atoms; features a ketone group and methyl substituents. Higher volatility and lower polarity.
  • Applications : Widely used in fragrances and flavorings due to its pine-like odor .
(1R)-(+)-Nopinone
  • CAS : 38651-65-9
  • Molecular formula : C₉H₁₄O
  • Molecular weight : 138.21 g/mol
  • Key differences: Chiral center at position 1R, enabling enantioselective applications. Similar to nopinone but with stereochemical specificity.
  • Applications : Intermediate in the synthesis of chiral catalysts and terpene-derived pharmaceuticals .

Diazabicyclo Derivatives with Varied Ring Systems

tert-Butyl 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
  • CAS : 869494-15-5
  • Molecular formula : C₁₈H₂₄N₂O₂
  • Molecular weight : 300.40 g/mol
  • Key differences :
    • Protected carboxylate group enhances solubility for synthetic manipulation.
    • Serves as a precursor for the target compound via deprotection.
  • Applications : Intermediate in multistep organic synthesis .
3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
  • Molecular formula : C₁₄H₁₇N₂O
  • Molecular weight : ~229.30 g/mol (calculated)
  • Key differences :
    • Larger bicyclo[3.3.2] ring system increases steric bulk.
    • Additional nitrogen at position 9 alters hydrogen-bonding capacity.
  • Applications : Explored in peptide mimetics and protease inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one - C₁₃H₁₅N₂O 215.28 Diazabicyclo, benzyl, lactam Drug development, receptor ligands
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 1352925-73-5 C₁₃H₁₅NO 201.26 Monoazabicyclo, ketone Piperidine derivatives
6,6-Dimethylbicyclo[3.1.1]heptan-2-one 24903-95-5 C₉H₁₄O 138.21 Non-nitrogen, methyl substituents Fragrances, flavorings
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-15-5 C₁₈H₂₄N₂O₂ 300.40 Protected carboxylate, synthetic intermediate Organic synthesis

Biological Activity

3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one is C13H15N2OC_{13}H_{15}N_{2}O with a molecular weight of 215.27 g/mol. Its structure features a bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H15N2OC_{13}H_{15}N_{2}O
Molecular Weight215.27 g/mol
IUPAC Name3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one

Antimicrobial Properties

Research indicates that compounds similar to 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the bicyclic structure can enhance activity against pathogens.

Antiparasitic Activity

A notable study highlighted the potential antiparasitic effects of related compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involved redox cycling leading to oxidative stress in parasitized cells, which could be a target for future drug development .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests possible interactions with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin receptors, indicating potential as an antidepressant or anxiolytic agent . This aligns with findings that certain bicyclic compounds can modulate serotonin pathways effectively.

The exact mechanisms through which 3-benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin receptors.
  • Oxidative Stress Induction : Inhibition of parasite growth through the generation of reactive oxygen species.
  • Enzyme Inhibition : Potential inhibition of key enzymes in microbial metabolism.

Study on Antiparasitic Activity

In a recent study examining the antiparasitic effects of similar compounds, researchers found that derivatives exhibited significant activity against T. cruzi in vitro, with some compounds achieving IC50 values in the low micromolar range . The study emphasized the importance of structural modifications in enhancing efficacy.

Neuropharmacological Assessment

Another investigation assessed the neuropharmacological properties of related bicyclic compounds, revealing that they could act as dual-action agents targeting both serotonin reuptake and receptor activation . This dual action is crucial for developing effective treatments for mood disorders.

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, and what scalability challenges exist?

A two-step multigram synthesis protocol has been reported for related bicyclic compounds, involving cyclization and benzylation steps. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions and ensuring efficient purification of the bicyclic core, particularly when scaling beyond laboratory quantities. Chromatographic separation may be complicated by the compound’s polarity and stereochemical complexity .

Q. How can researchers confirm the bicyclic framework and stereochemistry of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one using spectroscopic methods?

Structural validation requires a combination of techniques:

  • X-ray crystallography for unambiguous stereochemical assignment.
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) to resolve proton coupling patterns and spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula. Computational tools (e.g., density functional theory) can predict NMR chemical shifts for comparison with experimental data .

Q. What pharmacological assays are suitable for initial activity screening of this compound?

Target-based assays (e.g., enzyme inhibition or receptor-binding studies) should prioritize its bicyclic scaffold’s potential as a conformationally restricted analog of piperidine derivatives. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) to minimize false positives. Dose-response curves and statistical validation (e.g., Z’-factor analysis) are critical for reliability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one for target selectivity?

Molecular docking and molecular dynamics simulations can predict binding modes to receptors like nicotinic acetylcholine receptors (nAChRs). Focus on:

  • Pharmacophore mapping to identify critical interactions (e.g., hydrogen bonds with the diaza groups).
  • Free-energy perturbation (FEP) calculations to evaluate substituent effects on binding affinity. Validate predictions with mutagenesis studies and cryo-EM structures where available .

Q. What strategies address regioselectivity challenges in modifying the benzyl or diaza groups of this compound?

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines, enabling selective functionalization at the benzyl position .
  • Metal-catalyzed cross-coupling : Palladium-mediated reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups while preserving the bicyclic core.
  • Enzymatic resolution : Chiral catalysts or lipases may resolve racemic mixtures during derivatization .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Orthogonal validation : Replicate findings in cell-free (e.g., radioligand binding) and cell-based (e.g., calcium flux) assays.
  • Metabolic stability testing : Assess compound degradation in assay media (e.g., liver microsome incubation) to rule out artifactual results.
  • Structural analogs : Synthesize and test derivatives to isolate the pharmacophore responsible for observed activity .

Q. What experimental designs mitigate air/moisture sensitivity during synthesis of diazabicyclo derivatives?

  • Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Employ stabilizing agents like molecular sieves in reaction mixtures.
  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to minimize exposure .

Methodological Considerations Table

Research ObjectiveKey TechniquesPotential PitfallsMitigation Strategies
Synthetic scalabilityFlow chemistry, catalytic hydrogenationLow yields due to side reactionsOptimize solvent polarity and catalyst loading
Stereochemical analysisX-ray crystallography, NOESYAmbiguous NOE correlationsCombine with computational modeling
Target selectivity profilingFEP simulations, SPROverfitting in docking studiesValidate with mutational data

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